(Hept-6-yne-1-sulfonyl)benzene (Hept-6-yne-1-sulfonyl)benzene
Brand Name: Vulcanchem
CAS No.: 61772-06-3
VCID: VC19494241
InChI: InChI=1S/C13H16O2S/c1-2-3-4-5-9-12-16(14,15)13-10-7-6-8-11-13/h1,6-8,10-11H,3-5,9,12H2
SMILES:
Molecular Formula: C13H16O2S
Molecular Weight: 236.33 g/mol

(Hept-6-yne-1-sulfonyl)benzene

CAS No.: 61772-06-3

Cat. No.: VC19494241

Molecular Formula: C13H16O2S

Molecular Weight: 236.33 g/mol

* For research use only. Not for human or veterinary use.

(Hept-6-yne-1-sulfonyl)benzene - 61772-06-3

Specification

CAS No. 61772-06-3
Molecular Formula C13H16O2S
Molecular Weight 236.33 g/mol
IUPAC Name hept-6-ynylsulfonylbenzene
Standard InChI InChI=1S/C13H16O2S/c1-2-3-4-5-9-12-16(14,15)13-10-7-6-8-11-13/h1,6-8,10-11H,3-5,9,12H2
Standard InChI Key XPDDFAJWPCTYAG-UHFFFAOYSA-N
Canonical SMILES C#CCCCCCS(=O)(=O)C1=CC=CC=C1

Introduction

Chemical Identity and Nomenclature

IUPAC Naming and Structural Features

The systematic IUPAC name for this compound is [(hept-6-yne-1-sulfonyl)benzene], denoting a benzene ring substituted with a sulfonyl group (-SO₂-) at the 1-position of a hept-6-yne chain. The hept-6-yne moiety consists of a seven-carbon chain with a terminal alkyne group at the sixth position . The sulfonyl group adopts a tetrahedral geometry, with sulfur bonded to two oxygen atoms and the carbon backbone .

Molecular Formula and Weight

  • Molecular Formula: C₁₃H₁₄O₂S

  • Molecular Weight: 234.32 g/mol

  • Exact Mass: 234.0718 g/mol (calculated via isotopic distribution)

The structural uniqueness arises from the conjugation of the sulfonyl group’s electron-withdrawing effects with the alkyne’s sp-hybridized carbon, influencing both reactivity and stability .

Synthesis and Structural Characterization

Synthetic Routes

While no direct synthesis of (hept-6-yne-1-sulfonyl)benzene is documented, analogous sulfonyl-alkyne compounds are synthesized via oxidative sulfonation of thioalkynes or Sonogashira coupling of sulfonyl halides with terminal alkynes . For example:

  • Thioalkyne Oxidation:

    • A thioether intermediate (e.g., 1-(pent-2-yne-1-sulfanyl)pent-2-yne) is oxidized using meta-chloroperbenzoic acid (mCPBA) to yield the sulfone .

    • General reaction:

      RSR+3mCPBARSO2R+3mCBAR-S-R' + 3 \, \text{mCPBA} \rightarrow R-SO_2-R' + 3 \, \text{mCBA}
  • Cross-Coupling Strategies:

    • Palladium-catalyzed coupling of benzenesulfonyl chloride with hept-6-yne derivatives under basic conditions .

Spectroscopic Characterization

  • ¹H NMR: Key signals include:

    • Aromatic protons (δ 7.5–8.1 ppm, multiplet, 5H, benzene) .

    • Alkyne proton (δ 2.8–3.2 ppm, triplet, 1H, ≡C-H) .

    • Methylene groups adjacent to sulfonyl (δ 3.5–4.0 ppm) .

  • IR Spectroscopy:

    • S=O stretching (1130–1370 cm⁻¹) .

    • C≡C stretching (2100–2260 cm⁻¹) .

Physicochemical Properties

Thermal Stability and Phase Behavior

Data extrapolated from analogous compounds ( , ):

PropertyValueSource Compound
Density1.12–1.18 g/cm³[(E)-hept-1-en-6-ynyl]sulfonylbenzene
Boiling Point290–310°C (estimated)trans-1-octenyl phenyl sulfone
Melting Point55–65°C[(E)-hept-1-en-6-ynyl]sulfonylbenzene

The alkyne group’s linearity and sulfonyl group’s polarity contribute to moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) .

Reactivity and Functional Applications

Electrophilic and Nucleophilic Behavior

  • Electrophilic Sites: The sulfonyl group activates the benzene ring toward electrophilic substitution at the para position .

  • Alkyne Reactivity: The terminal alkyne undergoes:

    • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles .

    • Hydrofunctionalization: Hydration to ketones or hydrohalogenation to vinyl halides .

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